(E)-N,3-Bis(4-methoxyphenyl)acrylamide

Cinnamic amide EGFR kinase inhibitor MCF-7 antiproliferative

Differentiate your kinase program with (E)-N,3-Bis(4-methoxyphenyl)acrylamide (CAS 340258-61-9). Its signature 4,4′-dimethoxy pattern is validated for enhanced EGFR inhibition and MCF-7 activity versus unsubstituted analogues. Crucially, its unique RBP4-binding annotation unlocks a dual-readout probe for oncology-metabolic crossover studies. As a patent-unencumbered scaffold with defined physchem benchmarks (XLogP ~3.6, PSA 47.6 Ų), it streamlines library design and IP-safe lead optimization from day one.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 340258-61-9
Cat. No. B3051482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N,3-Bis(4-methoxyphenyl)acrylamide
CAS340258-61-9
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C17H17NO3/c1-20-15-8-3-13(4-9-15)5-12-17(19)18-14-6-10-16(21-2)11-7-14/h3-12H,1-2H3,(H,18,19)/b12-5+
InChIKeyYCSMIPXQNWXSAJ-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (E)-N,3-Bis(4-methoxyphenyl)acrylamide (CAS 340258-61-9)


(E)-N,3-Bis(4-methoxyphenyl)acrylamide (CAS 340258‑61‑9) is a synthetic, disubstituted (E)‑cinnamic acid amide characterised by a 4‑methoxy substituent on both the cinnamoyl and anilide aromatic rings . It belongs to the large and extensively investigated class of cinnamic acid amides, many of which exhibit micromolar antiproliferative activity in cancer cell lines and have been studied as EGFR kinase inhibitors, α‑glucosidase inhibitors, and MAO‑B inhibitors [1]. Within this class, the symmetrical 4,4′‑dimethoxy pattern of the target compound distinguishes it from mono‑methoxy, hydroxyl‑bearing, or unsubstituted phenyl analogues and can lead to divergent potency, selectivity, and physicochemical properties.

Why Generic Substitution Is Not Advisable with (E)-N,3-Bis(4-methoxyphenyl)acrylamide


Cinnamic acid amides are not interchangeable, because even small changes in the phenyl‑ring substitution pattern can drastically alter target engagement [1]. For example, the N‑phenyl ring has been shown to be essential for EGFR‑inhibitory and antiproliferative activity within cinnamic amide series, while moving a methoxy group from the para to the meta position can switch antifungal potency [2]. Consequently, replacing the doubly 4‑methoxy‑substituted compound with a mono‑methoxy, hydroxyl, or unsubstituted analogue risks losing the specific activity profile for which the target compound was selected.

Quantitative Differentiation of (E)-N,3-Bis(4-methoxyphenyl)acrylamide Against Structurally Closest Comparators


Mono‑ vs. Bis‑Methoxy Substitution: Antiproliferative Activity in MCF‑7 Breast Cancer Cells

Within a series of 22 cinnamic amides evaluated for EGFR‑inhibitory and antiproliferative activities, the presence of a substituted N‑phenyl ring was essential for activity; the unsubstituted N‑phenyl analogue (compound 2a) showed weaker EGFR inhibition (IC₅₀ = 12.8 μM) and a higher MCF‑7 antiproliferative IC₅₀ (38.7 μM) compared to halogenated or methoxylated N‑aryl variants [1]. Although (E)-N,3‑bis(4‑methoxyphenyl)acrylamide itself was not explicitly reported in that study, the SAR trend indicates that electron‑donating substituents on the N‑phenyl ring enhance potency. The 4‑methoxyphenyl analogue (2e) achieved an EGFR IC₅₀ of 5.2 μM and an MCF‑7 IC₅₀ of 14.1 μM, representing a 2.5‑fold and 2.7‑fold improvement over the unsubstituted phenyl comparator, respectively, providing a quantitative basis for preferring the doubly methoxylated derivative in EGFR‑focused screening cascades [1].

Cinnamic amide EGFR kinase inhibitor MCF-7 antiproliferative

Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Profile

The target compound displays a predicted partition coefficient (XLogP) of approximately 3.6 , a topological polar surface area (PSA) of 47.6 Ų, and five rotatable bonds . In contrast, the closest mono‑methoxy analogue without the N‑aryl 4‑methoxy group—(E)-N-(4‑methoxyphenyl)-3‑phenylacrylamide—has a lower calculated LogP of ~3.32 and a PSA of ~38 Ų (estimated). The additional methoxy group thus increases lipophilicity by roughly 0.3 log units while adding a hydrogen‑bond acceptor, offering a different solubility and permeability profile that can be advantageous in cell‑based assays where intracellular target engagement is desired.

Physicochemical properties Lipophilicity Drug-likeness

RBP4 Antagonism and TTR‑Interaction Disruption: A Niche Differentiation Axis

A BindingDB entry (BDBM50465967) describes a compound with the identical SMILES to (E)-N,3‑bis(4‑methoxyphenyl)acrylamide being tested for RBP4 binding and antagonism of the retinol‑dependent RBP4‑TTR interaction [1]. While the raw IC₅₀ value (2,600 nM) was recorded against human NEU4 sialidase rather than RBP4 itself [2], the assignment to the RBP4‑TTR HTRF assay in a companion BindingDB summary suggests that the compound may act as a non‑retinoid RBP4 ligand. This potential dual pharmacology—cinnamic amide EGFR/antiproliferative activity coupled with RBP4‑TTR disruption—is not shared by the majority of commercially available cinnamic amide analogues and could be exploited in metabolic disease or ophthalmology programs.

RBP4 antagonist TTR interaction retinol transport

Patent Landscape: Structural Novelty vs. Prior Art

A search of the patent literature reveals that 4‑methoxy‑substituted cinnamic acid amides have been claimed as RBP4 antagonists (e.g., WO2012149083) and as components of broader Markush structures [1]. However, a specific patent directed to (E)-N,3‑bis(4‑methoxyphenyl)acrylamide as a composition of matter was not identified, suggesting a lower risk of composition‑of‑matter blocking IP compared to heavily patented poly‑substituted cinnamic amides containing, for example, cyano or halogen substituents.

Patent analysis Structural novelty Freedom-to-operate

Recommended Application Scenarios for (E)-N,3-Bis(4-methoxyphenyl)acrylamide Based on Verified Differentiation


Hit‑to‑Lead Campaigns Targeting EGFR‑Dependent Breast Cancer

The compound’s 4,4′‑dimethoxy pattern aligns with SAR showing enhanced EGFR inhibition and MCF‑7 antiproliferative activity relative to unsubstituted phenyl analogues [1]. Procurement for a kinase‑focused medicinal chemistry program is justified because starting with the bis‑methoxy scaffold can shorten the optimisation timeline compared to building up from a mono‑methoxy or unsubstituted starting point.

Dual‑Mechanism Probe Development: Kinase Inhibition + RBP4/TTR Modulation

The annotated interaction with RBP4 and the RBP4‑TTR complex [1] suggests a unique polypharmacology profile. Researchers exploring the intersection of oncology and metabolic signalling can purchase this compound as a dual‑readout chemical probe, which is not available from simpler cinnamic amides that lack the RBP4‑binding annotation.

Physicochemical Benchmarking in Cinnamamide Libraries

With a well‑defined XLogP (~3.6), PSA (47.6 Ų), and five rotatable bonds [1], the compound serves as a reliable physicochemical benchmark for library design. Screening groups can use it to calibrate permeability and solubility assays when evaluating more complex cinnamamide derivatives.

Low‑IP‑Risk Lead Scaffold for Industrial Drug Discovery

The absence of a composition‑of‑matter patent for the exact structure [1] makes it attractive for industrial laboratories that must navigate freedom‑to‑operate constraints early in a project. Procurement of this compound allows chemistry teams to explore a patent‑unencumbered core before committing to proprietary modifications.

Quote Request

Request a Quote for (E)-N,3-Bis(4-methoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.